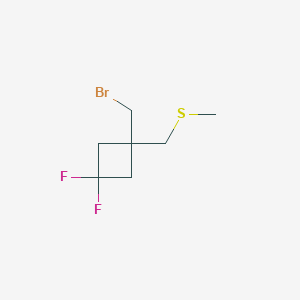

1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane

描述

1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane (CAS: 2580209-06-7) is a brominated cyclobutane derivative with a molecular formula of C₇H₁₁BrF₂S and a molecular weight of 245.128 g/mol . The compound features a cyclobutane ring substituted with bromomethyl, difluoro, and methylsulfanylmethyl groups. Its structure combines electrophilic (bromomethyl) and nucleophilic (methylsulfanyl) moieties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Aaron Chemicals LLC markets this compound in quantities ranging from 50 mg to 1 g, priced between $340 and $1,381, with a purity unspecified in the available data .

属性

IUPAC Name |

1-(bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrF2S/c1-11-5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLXOVPKPHGDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1(CC(C1)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of a cyclobutane derivative, followed by the introduction of fluorine and sulfur-containing groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow systems and automated control mechanisms to maintain consistent quality.

化学反应分析

Types of Reactions

1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove halogen atoms or alter the oxidation state of sulfur.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide can yield a hydroxymethyl derivative, while oxidation can produce sulfoxides or sulfones.

科学研究应用

1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism by which 1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the sulfur atom can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane and related cyclobutane derivatives:

Structural and Functional Differences

Substituent Effects :

- The methylsulfanyl group (-SCH₃) in the target compound provides nucleophilic sulfur, enabling thioether bond formation or oxidation to sulfoxides/sulfones . In contrast, the sulfonyl group (-SO₂CH₃) in the methanesulfonyl derivative (C₇H₁₁BrF₂O₂S) is electron-withdrawing, reducing reactivity but improving stability .

- The trifluoromethyl (-CF₃) group in C₆H₆BrF₅ and C₈H₈FN₃ introduces strong electronegativity, enhancing resistance to metabolic degradation, which is advantageous in agrochemical design .

Physical Properties :

- The simpler derivative 3-(Bromomethyl)-1,1-difluorocyclobutane (C₅H₇BrF₂) has a lower molecular weight (185.01 vs. 245.128) and higher purity (99.54%), making it preferable for precision synthesis . Its boiling point (145.7°C) and density (1.57 g/cm³) are lower than those predicted for the target compound due to the absence of sulfur.

Synthetic Accessibility :

- Patent EP2016/11/16 details methods for synthesizing bromomethyl cyclopropane/cyclobutane derivatives, suggesting analogous routes for the target compound. However, introducing the methylsulfanylmethyl group likely requires additional steps, such as thiol-ene coupling or alkylation .

Applications :

- The target compound’s methylsulfanyl group may facilitate prodrug development or covalent inhibitor design in medicinal chemistry. In contrast, the trifluoromethyl derivatives are more suited for agrochemicals due to fluorine’s metabolic resistance .

生物活性

1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane is a synthetic organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : 1-(bromomethyl)-3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutane

- Molecular Formula : C₇H₁₁BrF₂S

- Molecular Weight : 227.14 g/mol

- LogP : 4.31 (indicating lipophilicity)

- Polar Surface Area : 0 Ų

- Rotatable Bonds : 5

Toxicity and Safety

The compound exhibits acute toxicity:

Antimicrobial Activity

In vitro studies have shown that compounds with similar structures to this compound possess antimicrobial properties. Research indicates that halogenated cyclobutane derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

Research has highlighted the role of similar compounds in inhibiting specific enzymes. For instance, certain difluorinated cyclobutane derivatives have been studied for their ability to inhibit sumo activating enzymes, which are involved in post-translational modifications of proteins. This inhibition can affect various cellular processes and may provide therapeutic avenues for diseases related to protein misfolding or aggregation .

Study on Antimicrobial Effects

A study conducted by researchers at a pharmaceutical company tested various brominated compounds against common bacterial strains. The results indicated that compounds with bromomethyl groups showed significant inhibition of bacterial growth, supporting the hypothesis that this compound may exhibit similar effects.

Enzyme Activity Assessment

In another study focusing on enzyme inhibitors, researchers synthesized a series of cyclobutane derivatives and assessed their inhibitory effects on specific enzymes involved in metabolic pathways. The findings suggested that modifications to the cyclobutane structure could enhance enzyme inhibition, highlighting the potential of this compound as a lead structure for drug development.

Comparative Analysis of Similar Compounds

| Compound Name | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|

| This compound | Moderate | Yes |

| 1-Bromo-3-fluorocyclobutane | High | No |

| 2-Bromo-4-methylcyclobutane | Low | Yes |

常见问题

Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane?

The synthesis typically involves functionalizing a cyclobutane ring with bromomethyl and methylsulfanylmethyl groups. A key step is the introduction of fluorine atoms via fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example:

- Cyclobutane ring construction : Cycloaddition reactions or strain-driven ring closure using precursors like cyclobutene derivatives.

- Bromomethylation : Alkylation with bromomethylating agents (e.g., bromomethyl ethers) under basic conditions.

- Fluorination : Selective fluorination at the 3,3-positions using fluorinating agents .

- Methylsulfanylmethyl introduction : Thiol-ene reactions or nucleophilic substitution with methylsulfanylmethyl halides .

Q. What characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : NMR is essential for verifying difluoro substitution patterns, while and NMR confirm bromomethyl and methylsulfanylmethyl group placement .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for bromine (characteristic 1:1 doublet for /) .

- X-ray Crystallography : Resolves steric and electronic effects of the cyclobutane ring and substituents, though crystallinity may require co-crystallization agents due to the compound’s volatility .

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfanylmethyl group influence reactivity in cross-coupling reactions?

The methylsulfanylmethyl group acts as a steric hindrance modifier and electron donor:

- Steric effects : Limits access to the bromomethyl site in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

- Electronic effects : The sulfur atom’s electron-donating nature increases electron density at the cyclobutane ring, potentially stabilizing transition states in nucleophilic substitutions. However, competing side reactions (e.g., sulfide oxidation) may occur under oxidative conditions .

Q. What challenges arise in optimizing reaction conditions for selective fluorination at the 3,3-positions?

- Regioselectivity : Competing fluorination at other positions can occur if the cyclobutane ring adopts non-planar conformations. Computational modeling (DFT) helps predict favorable transition states for 3,3-difluoro formation .

- Reagent compatibility : DAST may degrade the methylsulfanylmethyl group; alternatives like XtalFluor-E improve selectivity but require anhydrous conditions .

- Side reactions : Elimination to form cyclobutene derivatives is common. Low-temperature (-78°C) reactions minimize this .

Q. How does the compound’s conformational rigidity impact its utility in medicinal chemistry?

The cyclobutane ring’s strained geometry enforces a specific spatial arrangement of substituents, which can:

- Enhance binding affinity : Pre-organizes functional groups for target engagement (e.g., enzyme active sites).

- Limit metabolic degradation : Reduced ring flexibility may hinder cytochrome P450 oxidation. However, the bromomethyl group’s lability requires stabilization via prodrug strategies .

Q. What contradictions exist in reported solubility data, and how can they be resolved experimentally?

- Literature discrepancies : Some studies report high solubility in polar aprotic solvents (e.g., DMSO), while others note limited solubility due to hydrophobic methylsulfanylmethyl groups.

- Resolution : Solubility should be re-evaluated using standardized methods (e.g., shake-flask technique with HPLC quantification). Co-solvency approaches (e.g., DMSO-water mixtures) may improve consistency .

Methodological Considerations

Q. How can researchers mitigate decomposition during storage?

- Storage conditions : Use amber vials under inert gas (Ar/N) at -20°C to prevent photolytic debromination and sulfide oxidation.

- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1% w/w to suppress free-radical pathways .

Q. What strategies are effective for analyzing trace impurities in this compound?

- HPLC-MS with charged aerosol detection (CAD) : Detects non-UV-active impurities (e.g., des-bromo byproducts).

- NMR impurity profiling : NMR identifies fluorinated contaminants with limits of detection (LOD) <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。